1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidinone ring
Preparation Methods
The synthesis of 1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole or pyrrolidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole and pyrrolidinone rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-methyl-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and exhibit similar chemical reactivity and biological activity.
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities. The uniqueness of this compound lies in its combined structure, which may offer synergistic effects and enhanced properties compared to its individual components
Properties
Molecular Formula |
C17H23N3O |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
1-methyl-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H23N3O/c1-12(2)8-9-20-15-7-5-4-6-14(15)18-17(20)13-10-16(21)19(3)11-13/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
DCFXALXSGKWYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C |
Origin of Product |
United States |
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